molecular formula C8H4Cl3FO B1411293 3',6'-Dichloro-2'-fluorophenacyl chloride CAS No. 1803807-71-7

3',6'-Dichloro-2'-fluorophenacyl chloride

Cat. No.: B1411293
CAS No.: 1803807-71-7
M. Wt: 241.5 g/mol
InChI Key: CVOWHRRJCCRTBK-UHFFFAOYSA-N
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Description

3’,6’-Dichloro-2’-fluorophenacyl chloride is an organic compound with the molecular formula C8H4Cl3FO. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Dichloro-2’-fluorophenacyl chloride typically involves the chlorination and fluorination of phenacyl chloride. The process can be summarized as follows:

    Chlorination: Phenacyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3’ and 6’ positions.

    Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent, such as hydrogen fluoride or a fluorine gas, to introduce the fluorine atom at the 2’ position.

Industrial Production Methods

In industrial settings, the production of 3’,6’-Dichloro-2’-fluorophenacyl chloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the desired reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3’,6’-Dichloro-2’-fluorophenacyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,6’-Dichloro-2’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    3’,6’-Dichlorophenacyl chloride: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

    2’,6’-Dichloro-3’-fluorophenacyl chloride: The position of the fluorine atom is different, which can affect the compound’s reactivity and selectivity in chemical reactions.

    3’,6’-Dibromo-2’-fluorophenacyl chloride: Bromine atoms replace chlorine, leading to different reactivity patterns.

Uniqueness

3’,6’-Dichloro-2’-fluorophenacyl chloride is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOWHRRJCCRTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)CCl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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